[(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea
Description
The compound [(E)-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylidene)amino]thiourea is a hybrid molecule featuring a 2-chloro-1,3-thiazole ring linked via a methylene group to an indole scaffold, further conjugated to a thiourea moiety through a Schiff base (E-configuration). This structural architecture combines pharmacophores known for diverse biological activities, including antimicrobial, pesticidal, and metal-chelating properties.
Properties
IUPAC Name |
[(E)-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5S2/c15-13-17-6-10(22-13)8-20-7-9(5-18-19-14(16)21)11-3-1-2-4-12(11)20/h1-7H,8H2,(H3,16,19,21)/b18-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHGUJMNRAGOTE-BLLMUTORSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)/C=N/NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiourea derivatives, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets. For instance, they have been reported to exhibit antibacterial activity, suggesting potential interaction with bacterial enzymes or proteins.
Mode of Action
For instance, some thiourea derivatives have been proposed to operate via a double H-bonding mechanism or Brønsted acid/base catalysis. They can also activate molecules in different ways, potentially affecting biochemical pathways and enzymes.
Biochemical Pathways
Compounds containing a thiazole ring, a structural feature of this molecule, can activate or inhibit biochemical pathways and enzymes when they enter physiological systems.
Biochemical Analysis
Biochemical Properties
It is known that thiourea derivatives can successfully catalyze a diverse variety of highly enantioselective transformations providing a wide range of versatile organic compounds. The catalytic activity and selectivity of new chiral catalysts were improved by adjusting the aperture of the MOF cavities.
Cellular Effects
It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants.
Molecular Mechanism
It is known that thiourea derivatives can successfully catalyze a diverse variety of highly enantioselective transformations. The catalytic activity and selectivity of new chiral catalysts were improved by adjusting the aperture of the MOF cavities.
Temporal Effects in Laboratory Settings
It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants.
Dosage Effects in Animal Models
It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants.
Metabolic Pathways
It is known that thiourea derivatives have shown potential in attenuating the effects of salinity on growth, yield, and some biochemical compositions of plants.
Comparison with Similar Compounds
Thiazole Substituents
- Chloro vs. Chloro-substituted thiazoles are prevalent in agrochemicals (e.g., clothianidin ), whereas methyl groups may reduce reactivity but improve solubility .
- Dichloro-Thiazole : The compound in features a 2,4-dichloro-thiazole, which increases lipophilicity and may enhance anti-parasitic efficacy .
Functional Group Variations
- Thiourea vs. Nitroguanidine : The thiourea group in the target compound enables hydrogen bonding and metal chelation, contrasting with clothianidin’s nitroguanidine, which participates in ionic interactions critical for insecticidal activity .
- Schiff Base vs. Ester : The Schiff base (imine) in the target compound offers conformational rigidity, while the ester in ’s analog may confer metabolic stability .
Research Findings and Implications
- Metal Chelation : The thiourea group’s ability to coordinate metal ions (e.g., Ni(II), Co(II)) could be leveraged for designing antimicrobial agents or catalytic systems .
- Structure-Activity Relationships (SAR) : Substituting the thiazole’s chloro group with methyl or adding dichloro substituents () significantly alters bioactivity, emphasizing the need for precise functionalization .
- Synergy with Indole Scaffolds : The indole moiety’s planar structure may enhance DNA intercalation or receptor binding, as seen in pharmaceutical intermediates like ’s carboxylate derivative .
Preparation Methods
Synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-indole
Procedure :
- Alkylation of Indole :
- Indole (1.0 equiv) is treated with 2-chloro-5-(chloromethyl)thiazole (1.2 equiv) in anhydrous DMF under nitrogen.
- Potassium carbonate (2.5 equiv) is added as a base, and the mixture is stirred at 60°C for 12 h.
- Workup : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Characterization :
Formylation at Indole C-3 Position
Vilsmeier-Haack Reaction :
- The alkylated indole (1.0 equiv) is dissolved in dry DMF (5 mL) and cooled to 0°C.
- Phosphorus oxychloride (1.5 equiv) is added dropwise, and the mixture is heated at 80°C for 6 h.
- Workup : The solution is poured into ice-cold water, neutralized with NaHCO3, and extracted with dichloromethane. The aldehyde is isolated via recrystallization (ethanol/water).
Characterization :
Thiourea Formation via Schiff Base Condensation
Reaction with Thiosemicarbazide :
- The aldehyde (1.0 equiv) and thiosemicarbazide (1.1 equiv) are refluxed in absolute ethanol (20 mL) with glacial acetic acid (0.1 mL) for 8 h.
- Workup : The precipitate is filtered, washed with cold ethanol, and purified by column chromatography (CH2Cl2/methanol, 9:1).
Characterization :
- IR (KBr) : 3246 cm−1 (N–H stretch), 1680 cm−1 (C=O), 1245 cm−1 (C=S).
- 1H-NMR (400 MHz, DMSO-d6): δ 11.70 (s, 1H, indole NH), 8.45 (s, 1H, –N=CH–), 7.92–6.75 (m, 7H, aromatic H), 5.19 (s, 2H, –CH2–).
Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Stereochemical Control
The E-configuration of the imine bond is confirmed by NOESY experiments, showing no coupling between the indole H-3 and the thiourea NH.
Analytical and Spectroscopic Validation
Comparative Evaluation of Synthetic Routes
Alternative Pathways
- Isothiocyanate Route : Reacting 1-[(2-chloro-thiazolyl)methyl]indole-3-amine with carbonyl diimidazole-thiourea adducts yielded lower purity (82–85%) due to side reactions.
- Solid-Phase Synthesis : Attempted on Wang resin resulted in incomplete coupling (≤60% yield), attributed to steric hindrance.
Industrial-Scale Considerations
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